1-(2-Aminothiazol-4-yl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-(2-Aminothiazol-4-yl)ethanone hydrobromide is not directly reported in the provided papers, but related compounds have been synthesized which can offer insights into potential synthetic routes. For instance, a series of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives were synthesized from succinic acid using both conventional heating and microwave irradiation, which suggests that microwave-assisted techniques could be beneficial for the synthesis of thiazole derivatives due to better yields and shorter reaction times . Another related compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, was synthesized starting from 4-chlorophenol, indicating that halogenated phenols might be useful precursors in the synthesis of complex thiazole-containing molecules . Additionally, the synthesis of ethyl 2-bromo-2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoate was achieved by reacting 2,4-dibromo-3-oxoglutarate with thiourea, which provides a method for introducing the aminothiazol moiety into a molecule .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the related studies were elucidated using various spectroscopic methods, including FT-IR, 1H/13C NMR, COSY, HSQC, and HMBC experiments . These techniques are essential for confirming the identity and purity of the synthesized compounds, including the correct placement of the thiazole ring and any substituents. The crystal structure determination of a related compound, 2-iminoethanoate, was also reported, which could provide valuable information for understanding the three-dimensional arrangement of atoms in thiazole derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that thiazole derivatives can undergo a variety of transformations. For example, nucleophilic displacement reactions were used to transform ethyl 2-bromo-2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoate into 2-iminoethanoate, followed by rearrangement and elimination to produce different functionalized thiazoles . These reactions demonstrate the chemical versatility of the thiazole ring and its potential for further derivatization.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(2-Aminothiazol-4-yl)ethanone hydrobromide are not directly discussed in the provided papers, the studies do mention the antimicrobial activity of synthesized thiazole derivatives. Selected compounds exhibited potential activity against both bacteria and fungi, which suggests that thiazole derivatives can possess significant biological properties . The antimicrobial activity of another synthesized compound was tested against gram-positive and gram-negative bacteria, further supporting the potential pharmaceutical applications of these molecules .
Scientific Research Applications
Applications in Organic Synthesis and Pharmaceutical Research
Compounds with aminothiazolyl groups, such as 1-(2-Aminothiazol-4-yl)ethanone hydrobromide, have been extensively studied for their utility in organic synthesis and the pharmaceutical industry. Aminothiazoles are crucial intermediates in the synthesis of a wide range of pharmacologically active molecules. They are known for their role in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials due to their versatile reactivity and ability to undergo various chemical transformations (Nazarov et al., 2021).
properties
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)ethanone;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS.BrH/c1-3(8)4-2-9-5(6)7-4;/h2H,1H3,(H2,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKENCMOAWLEMQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminothiazol-4-yl)ethanone hydrobromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.